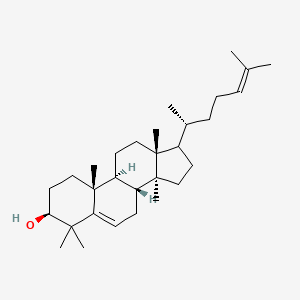

Lanosta-5,24-dien-3-ol

Descripción

Propiedades

Fórmula molecular |

C30H50O |

|---|---|

Peso molecular |

426.7 g/mol |

Nombre IUPAC |

(3S,8R,9S,10R,13R,14S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,13,21-24,26,31H,9,11-12,14-19H2,1-8H3/t21-,22?,23+,24-,26+,28-,29-,30+/m1/s1 |

Clave InChI |

JPIRLIZZOSSGHC-ZESBWBIMSA-N |

SMILES isomérico |

C[C@H](CCC=C(C)C)C1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

SMILES canónico |

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C)C |

Sinónimos |

19(10--9 beta)abeo-lanosta-5(6),24-dien-3 beta-ol cucurbita-5,24-dien-3-ol |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that lanosta-5,24-dien-3-ol exhibits potent anti-inflammatory effects. A study highlighted the ability of lanostane triterpenoids to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for certain derivatives ranged from 0.087 to 1.15 μM, demonstrating significant efficacy compared to standard anti-inflammatory drugs like indomethacin .

Table 1: Anti-inflammatory Activity of Lanostane Triterpenoids

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Fomitopinic Acid A | 1.15 | COX-1 |

| Fomitoside E | 0.15 | COX-2 |

| Gramisterol | 0.13 | COX-2 |

Anticancer Potential

This compound has shown promise as an anticancer agent. Various studies have documented its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, triterpenoids isolated from Ganoderma lucidum, including derivatives of lanosta compounds, have demonstrated significant antitumor activities against several cancer cell lines .

Case Study: Ganoderma Triterpenes

In a comprehensive review, it was noted that compounds such as ganoderic acid Jc and ganoderiol F exhibited remarkable antitumor effects, emphasizing the potential of lanostane derivatives in cancer therapy .

Antibacterial Effects

This compound has been evaluated for its antibacterial properties against various pathogens. A study focusing on extracts from Euphorbia arbuscula identified weak antibacterial activities of isolated triterpenoids, including lanosterol and its derivatives . However, further research is necessary to enhance these properties through structural modifications.

Antioxidant Activity

The antioxidant potential of lanostane compounds is noteworthy. The DPPH assay demonstrated that certain extracts containing lanostane-type triterpenoids exhibited significant free radical scavenging activity, with IC50 values indicating their effectiveness in neutralizing oxidative stress .

Table 2: Antioxidant Activity of Triterpenoid Extracts

| Extract Type | IC50 (μg/mL) |

|---|---|

| Ethyl Acetate | ±13.55 |

| Chloroform | ±21.87 |

Comparación Con Compuestos Similares

29-Norcycloartane-5,24-dien-3-ol (Compound 4)

- Structure: A norcycloartane derivative with a truncated side chain compared to lanostane .

- Molecular Formula : C₂₉H₄₈O (molecular weight: 412.7 g/mol).

- Source : Isolated from plant metabolites.

- Key Differences: The absence of a methyl group at C-10 distinguishes its norcycloartane skeleton from the lanostane framework . Biological Activity: Exhibits antiproliferative effects against cancer cell lines (e.g., HeLa, HepG-2) with IC₅₀ values of 17.8–23.3 µM, unlike Lanosta-5,24-dien-3-ol, which primarily functions in sterol biosynthesis .

3β-Cucurbita-5,24-dien-3-ol

- Structure: A cucurbitacin with a 9b-methyl-19-norlanostane skeleton .

- Molecular Formula: C₃₀H₅₀O (same as this compound).

- Key Differences: The cucurbitane nucleus includes a 19-nor modification, altering ring geometry and functional group accessibility . Biological Role: Associated with plant defense mechanisms, whereas this compound is biosynthetic .

Ergosta-5,24-dien-3-ol

- Structure : Ergosterol derivative with double bonds at C-5 and C-24 .

- Molecular Formula : C₃₀H₄₈O₂ (molecular weight: 440.7 g/mol).

- Key Differences: Additional oxygen atom compared to this compound. Role in Fungi: Critical for fungal membrane integrity, contrasting with this compound’s role in cholesterol synthesis .

Stigmasta-5,22-dien-3-ol

- Structure : Plant-derived sterol with double bonds at C-5 and C-22 .

- Molecular Formula : C₂₉H₄₈O (molecular weight: 412.7 g/mol).

- Key Differences: Shorter side chain and double bond at C-22 (vs. C-24 in this compound). Function: Precursor to brassinosteroids in plants, unlike this compound’s role in fungal/plant sterol pathways .

Desmosterol (Cholesta-5,24-dien-3-ol)

- Structure : Animal-derived cholesterol precursor .

- Molecular Formula : C₂₇H₄₄O (molecular weight: 384.6 g/mol).

- Key Differences: Shorter carbon chain (C27 vs. C30) and absence of lanostane-specific methyl groups. Biosynthetic Role: Final precursor to cholesterol in animals, whereas this compound is an intermediate in fungi/plants .

Lanosterol (Lanosta-8,24-dien-3-ol)

- Structure: Structural isomer of this compound with a double bond at C-8 .

- Molecular Formula: C₃₀H₅₀O (identical to this compound).

- Key Differences: The C-8 double bond alters ring B conformation, making lanosterol a direct precursor to cholesterol in animals . Physical Properties: Higher melting point (117–122°C) due to structural rigidity .

Comparative Data Table

Key Findings

- Structural Impact on Function: Minor differences in double bond positions (e.g., C-5 vs. C-8 in lanosterol) drastically alter biosynthetic roles .

- Biological Diversity: Norcycloartane and cucurbitacin derivatives exhibit unique bioactivities (e.g., anticancer effects) compared to this compound’s metabolic role .

- Evolutionary Adaptation : Ergosterol and stigmasterol derivatives highlight the divergence of sterol pathways in fungi, plants, and animals .

Métodos De Preparación

Epoxidation and Oxidation of Lanosteryl Acetate

Lanosteryl acetate (C₃₀H₅₀O₂) serves as a common precursor for synthesizing lanosterol analogs. In a method reported by Satō and Sonoda, lanosteryl acetate undergoes epoxidation using peracid to form 24,25-epoxy-lanost-8-en-3β-ol acetate (yield: ~70%). Subsequent treatment with boron trifluoride etherate generates a ketone intermediate (3β-acetoxy-lanosta-8,22-dien-2-one) and an aldehyde (3β-acetoxy-lanosta-8-en-24-al). Oxidation of the ketone with potassium permanganate under neutral conditions yields 3β-acetoxy-lanosta-8,24-dien-2-one (70% yield) and a carboxylic acid derivative (13% yield). Reduction of the aldehyde with sodium borohydride followed by chlorination and hydrogenolysis produces 23,24,25,26,27-pentanorlanost-8-en-3β-ol , a key intermediate for side-chain modification.

Key Reaction Scheme:

-

Epoxidation :

-

Oxidation :

-

Reduction :

Wittig Reaction for Side-Chain Functionalization

Stereochemical Control and Challenges

Regioselective Oxidation

Achieving the 5,24-diene system requires precise control over double-bond positioning. In chemical synthesis, selenium dioxide dehydrogenation of 3β-acetoxy-lanosta-8-en-2-one produces 22-trans-lanosta-8,22-dien-2-one (IR: 1690 cm⁻¹ for α,β-unsaturated ketone). Subsequent oxidation and reduction steps must preserve the 3β-hydroxyl configuration, often requiring protective groups like acetates.

Side-Chain Modifications

Lead tetraacetate (Pb(OAc)₄) in the presence of Cu²⁺-pyridine cleaves carboxylic acid derivatives to form tetranor analogs (e.g., 3β-acetoxy-24,25,26,27-tetranorlanosta-8,22-diene ), enabling truncation of the side chain. Hydrogenation with palladium/charcoal (5% Pd/C) saturates specific double bonds while retaining others, critical for constructing the 5,24-diene motif.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. How is Lanosta-5,24-dien-3-ol identified and characterized in natural sources?

- Methodology : Isolation typically involves chromatographic techniques (e.g., column chromatography, HPLC) followed by structural elucidation using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, compound identification in Antifungal–antiproliferative norcy studies relied on spectral data comparison with literature values, including -NMR, -NMR, and high-resolution MS .

- Key Data : Spectral peaks for this compound include characteristic signals for the Δ-diene system and hydroxyl group at δ 3.2–3.5 ppm in -NMR .

Q. What are the standard protocols for isolating this compound from biological matrices?

- Methodology : Extraction protocols often use polar solvents (e.g., methanol, ethanol) with sonication or Soxhlet apparatus. Post-extraction, purification employs silica gel chromatography, with fractions monitored via thin-layer chromatography (TLC). For reproducibility, experimental sections must detail solvent ratios, column dimensions, and elution gradients .

- Validation : Purity is confirmed using HPLC (≥98% purity standards) and melting point analysis (e.g., 137°C for related sterols) .

Advanced Research Questions

Q. What molecular mechanisms underlie the antiproliferative effects of this compound in cancer cell lines?

- Experimental Design :

- Cell Lines : Use established models (e.g., HeLa, HepG-2, MCF-7) with IC determination via MTT assays. In Antifungal–antiproliferative norcy, IC values for related norcycloartanes ranged from 17.8 ± 1.71 to 23.3 ± 1.66 µM .

- Mechanistic Probes : Assess apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential (JC-1 dye). Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like estrogen receptors or sterol-binding proteins .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Data Contradiction Analysis :

- Standardization : Ensure consistent cell line passage numbers, assay conditions (e.g., serum-free media), and compound stability (e.g., protect from light, use fresh DMSO stocks).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) and adjust for variables like solvent toxicity (e.g., DMSO ≤0.1% v/v) .

Q. What role does this compound play in sterol biosynthesis compared to intermediates like desmosterol?

- Pathway Analysis :

- Enzyme Assays : Measure activity of 24-dehydrocholesterol reductase (DHCR24), which converts desmosterol to cholesterol. This compound may act as a competitive inhibitor or substrate analog.

- Genetic Models : Use DHCR24-knockout cell lines to assess accumulation of this compound and downstream sterols via LC-MS .

Q. How do structural modifications (e.g., hydroxylation, methylation) of this compound influence its biological activity?

- Structure-Activity Relationship (SAR) Strategies :

- Synthetic Modifications : Introduce functional groups (e.g., acetyl, methyl) at C-3 or C-24 positions via regioselective reactions.

- Binding Affinity : Test derivatives using surface plasmon resonance (SPR) or fluorescence polarization assays against targets like the estrogen receptor .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.